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molecular formula C14H21NSi B8621200 1-(tert-Butyldimethylsilyl)-1H-indole CAS No. 40899-73-8

1-(tert-Butyldimethylsilyl)-1H-indole

Cat. No. B8621200
M. Wt: 231.41 g/mol
InChI Key: MEOVARDOZULBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08343964B2

Procedure details

1-(dimethyl-t-butylsilyl)indole is prepared by treatment of indole with sodium hydride in THF at temperature followed by the reaction of 1-sodioindole with dimethyl-t-butylsilyl chloride in THF according to the procedure described in D. Dhanak, C. B. Reese J. Chem. Soc., Perkin Trans. 1 1986, 2181-2186. The yield is 79%. The physical and spectral characteristics are described in this article.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[H-].[Na+].[Na]N1C2C(=CC=CC=2)C=C1.[CH3:22][Si:23](Cl)([CH3:28])[C:24]([CH3:27])([CH3:26])[CH3:25]>C1COCC1>[CH3:22][Si:23]([CH3:28])([C:24]([CH3:27])([CH3:26])[CH3:25])[N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]N1C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C(C)(C)C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si](N1C=CC2=CC=CC=C12)(C(C)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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